molecular formula C10H18O2 B14384742 5-(Oxan-2-ylidene)pentan-2-ol CAS No. 89455-92-5

5-(Oxan-2-ylidene)pentan-2-ol

Cat. No.: B14384742
CAS No.: 89455-92-5
M. Wt: 170.25 g/mol
InChI Key: ZQPAGHHVNLMTIF-UHFFFAOYSA-N
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Description

5-(Oxan-2-ylidene)pentan-2-ol is an organic compound with the molecular formula C10H18O2 It features a five-carbon chain with a hydroxyl group (-OH) attached to the second carbon and an oxan-2-ylidene group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-2-ylidene)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-pentanone with an appropriate oxan-2-ylidene precursor under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-2-ylidene)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

5-(Oxan-2-ylidene)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Oxan-2-ylidene)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxan-2-ylidene group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanol: A secondary alcohol with a similar carbon chain but lacking the oxan-2-ylidene group.

    Tetrahydropyran: A six-membered ring compound with an oxygen atom, similar to the oxan-2-ylidene group in 5-(Oxan-2-ylidene)pentan-2-ol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an oxan-2-ylidene group, which confer distinct chemical and physical properties

Properties

CAS No.

89455-92-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-(oxan-2-ylidene)pentan-2-ol

InChI

InChI=1S/C10H18O2/c1-9(11)5-4-7-10-6-2-3-8-12-10/h7,9,11H,2-6,8H2,1H3

InChI Key

ZQPAGHHVNLMTIF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C1CCCCO1)O

Origin of Product

United States

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